molecular formula C10H15N3O2 B3000135 (S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1354011-84-9

(S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B3000135
CAS RN: 1354011-84-9
M. Wt: 209.249
InChI Key: ZOELHPPPBFOGBX-QMMMGPOBSA-N
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Description

(S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol, also known as EPPT, is a chemical compound used in scientific research. It is a chiral molecule, meaning it has a specific orientation in space that affects its properties. EPPT has been studied for its potential applications in drug development and as a tool for studying biological processes.

Scientific Research Applications

Hydrogen-Bond Donors and Acceptors in Bifunctional Aromatic N-Heterocycles

A study by Aakeröy et al. (2007) discusses the synthesis and characterization of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, which are relevant to the structure of (S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol. These compounds are synthesized through palladium-catalyzed cross-coupling reactions and exhibit primary hydrogen-bonding motifs in their structures, which are critical for their potential applications in various chemical processes (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Synthesis and Antibacterial Activity of Pyrrolidin-3-cyanopyridine Derivatives

Bogdanowicz et al. (2013) have conducted research on the synthesis of new cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds were evaluated for their antimicrobial activity against various bacteria, demonstrating potential applications in the development of new antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Large-Scale Synthesis of Pyrrolidin-3-ol Derivatives

Kotian et al. (2005) describe a practical large-scale synthesis method for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which is an intermediate for the synthesis of various bioactive molecules. This method could be relevant for the production of (S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol derivatives for pharmaceutical and chemical applications (Kotian, Lin, El-Kattan, & Chand, 2005).

properties

IUPAC Name

(3S)-1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-15-10-5-9(11-7-12-10)13-4-3-8(14)6-13/h5,7-8,14H,2-4,6H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOELHPPPBFOGBX-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC=NC(=C1)N2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol

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